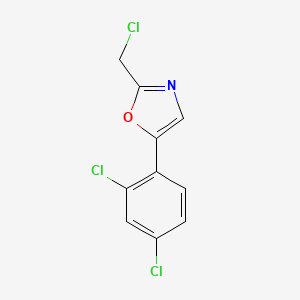

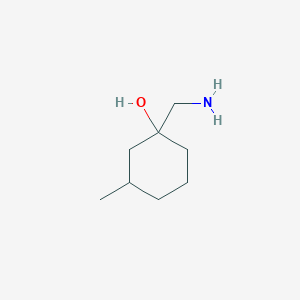

1-(Aminometil)-3-metilciclohexan-1-ol

Descripción general

Descripción

1-(Aminomethyl)-3-methylcyclohexan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Aminomethyl)-3-methylcyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)-3-methylcyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de análogos de neurotransmisores

“1-(Aminometil)-3-metilciclohexan-1-ol” es estructuralmente similar a ciertos neurotransmisores y se puede usar para sintetizar análogos como Gabapentina . La Gabapentina es un análogo sintético del neurotransmisor ácido gamma-aminobutírico (GABA) y exhibe actividades anticonvulsivas y analgésicas. Su mecanismo de acción implica la inhibición de la actividad neuronal excitatoria al interactuar con los canales de calcio dependientes de voltaje en las neuronas corticales.

Desarrollo de fármacos anticonvulsivos

Debido a su similitud estructural con el GABA, “this compound” se puede utilizar en el desarrollo de fármacos anticonvulsivos . Estos medicamentos son cruciales para tratar afecciones como la epilepsia y el dolor neuropático, proporcionando alivio al reducir la actividad eléctrica excesiva en el cerebro que conduce a las convulsiones.

Investigación de derivados de ácido borónico

Aunque no está directamente relacionado con “this compound”, los derivados de ácido borónico como clorhidrato de ácido 3-(aminometil)fenilborónico tienen un valor significativo en la investigación científica . Sirven como reactivos versátiles para la síntesis de compuestos, catalizadores para diversas reacciones y ligandos para investigaciones de proteínas y enzimas.

Aplicaciones biomédicas

La isatina y sus derivados, que se pueden sintetizar a partir de compuestos como “this compound”, juegan un papel clave en las aplicaciones biomédicas. Se utilizan como bactericidas, fungicidas, anti-VIH, antiepilépticos y agentes antiinflamatorios .

Mecanismo De Acción

Target of Action

It is thought to be absorbed from the intestine of humans and animals by a low-capacity solute transporter localized in the upper small intestine .

Mode of Action

The mechanism by which 1-(Aminomethyl)-3-methylcyclohexan-1-ol exerts its analgesic action is unknown, but in animal models of analgesia, it prevents allodynia (pain-related behavior in response to a normally innocuous stimulus) and hyperalgesia (exaggerated response to painful stimuli) . It also exhibits antiseizure activity in mice and rats in both the maximal electroshock and pentylenetetrazole seizure models and other preclinical models .

Biochemical Pathways

It is known that it acts by decreasing activity of a subset of calcium channels .

Pharmacokinetics

1-(Aminomethyl)-3-methylcyclohexan-1-ol is not significantly metabolized in humans. It is eliminated from the systemic circulation by renal excretion. The elimination half-life is approximately 5 to 7 hours . In elderly patients and those with impaired renal function, plasma clearance is reduced .

Result of Action

The molecular and cellular effects of 1-(Aminomethyl)-3-methylcyclohexan-1-ol’s action include preventing pain-related responses after peripheral inflammation and decreasing pain-related responses in several models of neuropathic pain in rats or mice .

Action Environment

It is known that lifestyle and environmental factors can have a significant impact on the development and progression of diseases such as diabetes , which could potentially influence the effectiveness of this compound.

Propiedades

IUPAC Name |

1-(aminomethyl)-3-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7-3-2-4-8(10,5-7)6-9/h7,10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXBYIHIMJUDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289969 | |

| Record name | 1-(Aminomethyl)-3-methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37022-19-8 | |

| Record name | 1-(Aminomethyl)-3-methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37022-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Aminomethyl)-3-methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1486472.png)

![2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1486478.png)

![3-[(2,5-Difluorophenyl)methyl]azetidine](/img/structure/B1486483.png)

![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)